Molecular Weight and Heteroatom Replacement: Propanethiohydrazide vs. Propionohydrazide
Replacement of the carbonyl oxygen in propionohydrazide with sulfur yields propanethiohydrazide, increasing the molecular weight from 88.11 to 104.18 g·mol⁻¹ (+18.2%) and fundamentally altering lipophilicity and H-bonding . This O→S exchange is a classical bioisosteric replacement that modulates metabolic stability and target off-rates in drug design; the quantitative difference in mass and electronic properties precludes direct substitution without re-optimization of downstream chemistry.
| Evidence Dimension | Molecular Weight and Elemental Composition |
|---|---|
| Target Compound Data | C₃H₈N₂S; MW = 104.18 g·mol⁻¹ |
| Comparator Or Baseline | Propionohydrazide (C₃H₈N₂O); MW = 88.11 g·mol⁻¹ |
| Quantified Difference | ΔMW = +16.07 g·mol⁻¹ (+18.2%); O replaced by S |
| Conditions | Calculated from standard atomic masses; structural isomerism excluded |
Why This Matters
A procurement decision based solely on hydrazide functionality ignores the 18% mass difference and the divergent physicochemical properties imposed by sulfur, which directly affect stoichiometry, solubility, and receptor binding.
